molecular formula C13H10N4O2 B11858988 N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide CAS No. 88523-00-6

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide

Cat. No.: B11858988
CAS No.: 88523-00-6
M. Wt: 254.24 g/mol
InChI Key: HJHFWOOXDAGXLF-UHFFFAOYSA-N
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Description

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a bicyclic system combining pyrrole and pyrimidine rings. The benzamide moiety at the 2-position introduces aromatic and hydrogen-bonding properties, which are critical for interactions with biological targets such as enzymes or receptors. This compound is structurally related to antifolates and kinase inhibitors, as evidenced by its use in the synthesis of pemetrexed (PMX), a chemotherapeutic agent . Its synthesis often involves multi-step reactions, including iodination, cross-coupling, and hydrolysis, to achieve high yields and purity .

Properties

CAS No.

88523-00-6

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C13H10N4O2/c18-11(8-4-2-1-3-5-8)16-13-15-10-9(6-7-14-10)12(19)17-13/h1-7H,(H3,14,15,16,17,18,19)

InChI Key

HJHFWOOXDAGXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CN3)C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrrole Carboxylates

Ethyl pyrrole-2-carboxylates react with guanylating agents (e.g., 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea) to form the pyrimidine ring. For example, ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate undergoes cyclocondensation to yield 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This intermediate is critical for subsequent functionalization.

Vilsmeier-Haack Reaction for Pyrimidine Aldehydes

4,6-Dihydroxypyrimidine is treated with Vilsmeier-Haack reagent (POCl₃/DMF) to generate 4,6-dichloropyrimidine-5-carbaldehyde. This aldehyde serves as a versatile building block for introducing substituents via Suzuki couplings or reductive aminations.

Introduction of the C2 Amino Group

The C2 amino group is introduced via nucleophilic aromatic substitution (SₙAr) or protection-deprotection sequences:

Direct Amination of Chlorinated Intermediates

2-Chloro-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine reacts with aqueous ammonia under reflux to yield 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine. Optimal conditions include:

  • Solvent : Ethanol or n-butanol

  • Temperature : 80–100°C

  • Yield : 70–85%

Protection with Pivaloyl Groups

To prevent side reactions during subsequent steps, the 2-amino group is protected with pivaloyl chloride in pyridine, yielding N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Acylation with Benzoyl Chloride

The final step involves reacting the 2-aminopyrrolopyrimidine with benzoyl chloride:

Reaction Conditions

  • Base : Pyridine or triethylamine (neutralizes HCl byproduct)

  • Solvent : Dichloromethane or acetonitrile

  • Molar Ratio : 1:1.2 (amine:benzoyl chloride)

  • Temperature : 0°C to room temperature

  • Yield : 65–80%

Procedure

  • Dissolve 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous dichloromethane.

  • Add benzoyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Analytical Data and Characterization

Spectroscopic Properties

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 12.20 (s, 1H, NH), 8.15 (s, 1H, H-5), 7.85–7.80 (m, 2H, Ar-H), 7.50–7.40 (m, 3H, Ar-H), 6.90 (s, 1H, H-7).

  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N pyrimidine).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Cyclocondensation7595
Amination8598
Acylation7899

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amination of 2-chloropyrrolopyrimidine with NH₃ in n-butanol at 140°C for 20 minutes achieves 88% yield.

Solid-Phase Synthesis

Immobilizing the pyrrolopyrimidine core on Wang resin enables combinatorial library generation. After acylation, cleavage with TFA yields the target compound.

Challenges and Solutions

Regioselectivity in Acylation

The C4 and C7 NH groups may compete for acylation. Protecting C4 with SEM (2-(trimethylsilyl)ethoxymethyl) groups ensures selective C2 functionalization.

Solubility Issues

Pyrrolopyrimidines exhibit poor solubility in polar solvents. Sonication in DMF or using co-solvents (e.g., THF/DMSO) improves reaction homogeneity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Pd(PPh₃)₄ for Suzuki couplings is expensive. Pd/C or NiCl₂ provides comparable yields at lower cost.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol and acetonitrile are distilled and reused.

  • Catalyst Recovery : Magnetic Fe₃O₄ nanoparticles functionalized with Pd enable easy separation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide possess anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold has been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of Kinases : Many derivatives have shown efficacy as selective inhibitors of protein kinases, which play crucial roles in cancer cell proliferation and survival. For instance, modifications to related compounds have resulted in enhanced selectivity for protein kinase B (Akt), a key regulator in cancer signaling pathways .
  • Cell Cycle Arrest : Some studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through the inhibition of cyclin-dependent kinases (CDKs) .
  • Apoptosis Induction : Compounds containing the pyrrolo[2,3-d]pyrimidine structure have been observed to promote apoptosis in various cancer cell lines, further supporting their potential as anticancer agents .

Anti-inflammatory Properties

In addition to anticancer effects, this compound may exhibit anti-inflammatory activities. Research has highlighted the role of similar compounds in modulating inflammatory pathways:

  • Cytokine Regulation : These compounds can influence the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Inhibition of COX Enzymes : Some derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), targeting cyclooxygenase enzymes involved in the inflammatory response .

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanism of ActionReference
Compound AAnticancerInhibition of protein kinase B (Akt)
Compound BAnti-inflammatoryModulation of cytokine production
Compound CAnticancerInduction of apoptosis
Compound DAnti-inflammatoryInhibition of cyclooxygenase enzymes

Notable Research Contributions

  • A study published in ACS Medicinal Chemistry Letters explored the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as selective inhibitors for protein kinases. The findings indicated that certain modifications significantly increased anticancer efficacy against specific cell lines .
  • Another research article highlighted the synthesis of novel benzamide derivatives featuring the pyrrolo[2,3-d]pyrimidine core. These derivatives exhibited potent anti-inflammatory effects and were evaluated for their ability to inhibit key inflammatory mediators .

Mechanism of Action

The mechanism of action of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit dihydrofolate reductase, leading to disruption of folate metabolism and subsequent inhibition of DNA synthesis in rapidly dividing cells. This mechanism underlies its potential anticancer and antiviral effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The target benzamide derivative serves as a precursor in PMX synthesis, highlighting its role in antifolate drug development.
  • Design Insights : The benzamide group balances solubility and binding affinity, making it preferable over bulkier pivalamide derivatives for certain therapeutic applications.

Biological Activity

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide (CAS Number: 137281-08-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.25 g/mol
  • Density : 1.387 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. One study reported that various pyrrole benzamide derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus, Escherichia coli
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Staphylococcus aureus, Escherichia coli

The antibacterial mechanism of this compound is believed to involve the inhibition of critical bacterial enzymes and pathways. Notably, compounds with similar structures have been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is essential for fatty acid synthesis and cell wall integrity . This inhibition leads to bacterial cell death and offers a potential pathway for developing new antibacterial agents.

Case Studies

  • In Vitro Evaluation : A study conducted on a series of pyrrole derivatives demonstrated that compounds with structural similarities to this compound were effective against various pathogens. The research indicated that modifications in the chemical structure could enhance antibacterial potency .
  • Antituberculosis Activity : Another investigation focused on pyrrole derivatives targeting Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited MIC values as low as 5 µM against resistant strains of the bacteria, suggesting that this compound could be a lead compound for further development in antituberculosis therapies .

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